molecular formula C11H9NO4S B14651518 N-(Benzenesulfonyl)furan-2-carboxamide CAS No. 52448-71-2

N-(Benzenesulfonyl)furan-2-carboxamide

Cat. No.: B14651518
CAS No.: 52448-71-2
M. Wt: 251.26 g/mol
InChI Key: ISYBOHPXLPBXTH-UHFFFAOYSA-N
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Description

N-(Benzenesulfonyl)furan-2-carboxamide is a chemical hybrid of benzenesulfonamide and furan carboxamide, designed for advanced pharmaceutical and biological research. This compound integrates two pharmacologically significant moieties: the benzenesulfonyl group, known for its presence in drugs with bacteriostatic properties and acceptable toxicity profiles for higher organisms, and the furan-2-carboxamide scaffold . Such molecular hybridization is a rational strategy in drug design to create novel scaffolds with enhanced therapeutic potential . This structure is of significant interest in medicinal chemistry for developing new bioactive agents. Sulfonamide derivatives are extensively documented for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . Furthermore, sulfonyl groups are consistently modified and investigated for diverse biological activities, including anti-inflammatory, anticancer, and anti-tuberculosis properties, as well as enzyme inhibition . The fusion of these components into a single molecule makes this compound a promising candidate for screening against infectious diseases and for oncological research. Its mechanism of action may involve targeting enzymes critical to cellular processes; for instance, related sulfonyl-thiosemicarbazide hybrids have been identified as potential inhibitors of aldehyde dehydrogenase, a target in cancer therapy . Researchers can utilize this compound as a key synthetic intermediate or precursor for further chemical modifications. The presence of both sulfonamide and carboxamide functional groups provides reactive sites for synthesizing a wider library of derivatives for Structure-Activity Relationship (SAR) studies . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

52448-71-2

Molecular Formula

C11H9NO4S

Molecular Weight

251.26 g/mol

IUPAC Name

N-(benzenesulfonyl)furan-2-carboxamide

InChI

InChI=1S/C11H9NO4S/c13-11(10-7-4-8-16-10)12-17(14,15)9-5-2-1-3-6-9/h1-8H,(H,12,13)

InChI Key

ISYBOHPXLPBXTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed C–H Arylation and Transamidation

Directed C–H Functionalization

The most widely reported method involves 8-aminoquinoline (8-AQ) -directed C–H arylation followed by transamidation. Key steps include:

  • C–H Activation : Substrates such as N-(quinolin-8-yl)benzofuran-2-carboxamides undergo palladium-catalyzed arylation at the C3 position using aryl iodides. Conditions: Pd(OAc)₂ (5–10 mol%), AgOAc (1.5 equiv), NaOAc (1 equiv) in cyclopentyl methyl ether (CPME) at 110°C for 7–24 h.
  • Transamidation : The 8-AQ directing group is cleaved via Boc activation (Boc₂O/DMAP in MeCN, 60°C, 5 h), followed by aminolysis with primary/secondary amines in toluene at 60°C.
Table 1: Representative C–H Arylation Yields
Aryl Iodide Product Yield (%) Reference
4-Iodoanisole 2a 93
1-Iodo-4-nitrobenzene 2l 31
3-Iodothiophene 2m 86

Acid-Mediated Cyclization and Amidation

Sulfuric Acid-Promoted Cyclization

A scalable industrial route involves:

  • Cyclization : Methyl 5-[4-(benzenesulfonyl)-1-piperazinyl]benzofuran-2-carboxylate (10 g) is heated in H₂SO₄ (25 g) at 98–102°C for 2–10 h.
  • Amidation : Subsequent treatment with ammonia gas under pressure (3–5 kg/cm²) yields the carboxamide.
Table 2: Acid-Mediated Reaction Parameters
Step Temperature (°C) Time (h) Pressure (kg/cm²) Yield (%)
Cyclization 98–102 2–10 85–92
Amidation 25–30 1–25 3–5 75–88

Multi-Step Synthesis from Furan Carboxylic Acid Derivatives

Furan Ring Formation and Sulfonylation

A modular approach begins with ethyl furan-4-carboxylate:

  • Knoevenagel Condensation : Reacted with aromatic aldehydes (e.g., benzaldehyde) and NH₄OAc in toluene.
  • Sulfonylation : The intermediate is treated with benzenesulfonyl chloride in aqueous Na₂CO₃ (pH 8.0, 2 h).
Table 3: Key Intermediates and Yields
Intermediate Reaction Yield (%) Reference
5-Formyl-furan-3-carboxylic acid ethyl ester TiCl₄/α,α-dichloromethyl methyl ether 65
N-(Benzenesulfonyl) derivative Benzenesulfonyl chloride/Na₂CO₃ 98

One-Pot Transamidation Strategies

Boc-Activated Aminolysis

A one-pot protocol eliminates intermediate isolation:

  • Boc Activation : C–H arylation products (e.g., 2a) are treated with Boc₂O/DMAP in MeCN (60°C, 5 h).
  • Aminolysis : Crude mixtures react with amines (e.g., benzylamine, morpholine) in toluene (60°C, 0.5–6 h).
Table 4: One-Pot Transamidation Efficiency
Amine Product Yield (%)
Benzylamine 3a 92
Morpholine 3h 97
Piperidine 3g 94

Industrial-Scale Production Methods

Optimized Amidation Conditions

Large-scale synthesis prioritizes cost and reproducibility:

  • Solvent Systems : Toluene, MeCN, or CPME.
  • Catalyst Recovery : Pd(OAc)₂ is recycled via Soxhlet extraction with DCM.
  • Work-Up : pH adjustment (basic aqueous layer) and ethyl acetate extraction.
Table 5: Industrial Process Metrics
Parameter Value
Batch Size 10 kg
Purity (HPLC) >99%
Cycle Time 48 h

Chemical Reactions Analysis

Types of Reactions

N-(Benzenesulfonyl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The furan moiety is particularly reactive towards singlet oxygen (1O2), while the anilide ring can be oxidized by triplet chromophoric dissolved organic matter (3CDOM*) .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized furan derivatives, while substitution reactions result in arylated benzofuran products .

Mechanism of Action

The mechanism of action of N-(Benzenesulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its potential as a carbonic anhydrase IX inhibitor is based on its ability to bind to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis .

Comparison with Similar Compounds

The furan-2-carboxamide scaffold is versatile, with modifications at the nitrogen atom significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogs:

N-(4-Bromophenyl)furan-2-carboxamide
  • Substituent : 4-Bromophenyl (electron-withdrawing, bulky).
  • Synthesis : Prepared via Suzuki-Miyaura cross-coupling, enabling aryl group introduction .
  • Key Features : Demonstrated antibacterial activity against drug-resistant pathogens like A. baumannii and MRSA, attributed to halogen-mediated hydrophobic interactions with bacterial targets .
Thiourea Derivatives (e.g., N-(Thiazol-2-ylcarbamothioyl)furan-2-carboxamide)
  • Substituent : Thiourea groups (polar, hydrogen-bonding capable).
  • Synthesis : Derived from hydrazone formation or thiourea functionalization .
  • Key Features : Exhibited antioxidant activity due to radical scavenging by sulfur and NH groups .
Oxadiazole Derivatives (e.g., N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide)
  • Substituent : Oxadiazole rings (planar, π-conjugated).
  • Synthesis : Cyclocondensation of hydrazides with aldehydes .
  • Key Features : Insecticidal activity against Spodoptera littoralis, likely due to inhibition of chitin synthesis .
Sulfonyl-Linked Heterocycles (e.g., N-((2-Benzamido-4-phenyl-1H-imidazol-5-yl)sulfonyl)furan-2-carboxamide)
  • Substituent : Sulfonyl-linked imidazole (polar, rigid).
  • Synthesis : Sulfonylation of preformed heterocycles .

Physicochemical Properties

  • Solubility : Sulfonyl groups (as in the target compound) enhance polarity and aqueous solubility compared to bromophenyl or alkyl groups .
  • Molecular Weight : The benzenesulfonyl group increases molecular weight (~277.3 g/mol) relative to N-(4-bromophenyl) (~260.1 g/mol) or oxadiazole derivatives (~241.2 g/mol).
  • Stability : Sulfonyl-linked heterocycles exhibit higher thermal stability due to rigid conjugation .

Spectral Characterization

  • NMR : Benzenesulfonyl substituents show distinct aromatic proton signals (δ 7.5–8.0 ppm) and sulfonyl carbon peaks (δ ~115–120 ppm) in $^{13}\text{C}$ NMR, differing from thiourea (δ ~170–180 ppm for C=S) or oxadiazole (δ ~160–165 ppm for C=N) .
  • IR : Sulfonyl groups exhibit strong S=O stretches at ~1350–1150 cm$^{-1}$, absent in bromophenyl or thiourea analogs .

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